molecular formula C15H22BrN3O4 B14059854 8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate

Cat. No.: B14059854
M. Wt: 388.26 g/mol
InChI Key: XXQDDGYSUZFUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes an imidazo[1,5-a][1,4]diazepine core, which is a fused ring system combining imidazole and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazo[1,5-a][1,4]diazepine core, followed by the introduction of the tert-butyl, ethyl, and bromo substituents. Common reagents used in these reactions include brominating agents, alkylating agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the imidazo[1,5-a][1,4]diazepine core can facilitate binding to these targets, while the substituents can modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a][1,4]diazepine Derivatives: Compounds with similar core structures but different substituents.

    Bromo-substituted Heterocycles: Compounds with bromine atoms attached to different heterocyclic cores.

    Ester-containing Heterocycles: Compounds with ester groups attached to various heterocyclic systems.

Uniqueness

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate is unique due to its specific combination of substituents and core structure. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H22BrN3O4

Molecular Weight

388.26 g/mol

IUPAC Name

8-O-tert-butyl 6-O-ethyl 1-bromo-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-6,8-dicarboxylate

InChI

InChI=1S/C15H22BrN3O4/c1-5-22-13(20)10-6-18(14(21)23-15(2,3)4)8-11-12(16)17-9-19(11)7-10/h9-10H,5-8H2,1-4H3

InChI Key

XXQDDGYSUZFUIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC2=C(N=CN2C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.